molecular formula C13H13BrO4 B14269264 2-Bromo-5,7,8-trimethoxynaphthalen-1-ol CAS No. 136008-98-5

2-Bromo-5,7,8-trimethoxynaphthalen-1-ol

Cat. No.: B14269264
CAS No.: 136008-98-5
M. Wt: 313.14 g/mol
InChI Key: BIFDMDINEMPQLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5,7,8-trimethoxynaphthalen-1-ol is an organic compound with the molecular formula C13H13BrO4 It is a derivative of naphthalene, characterized by the presence of bromine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,7,8-trimethoxynaphthalen-1-ol typically involves the bromination of 5,7,8-trimethoxynaphthalen-1-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or chloroform.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,7,8-trimethoxynaphthalen-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of methoxy-substituted naphthalenols.

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of trimethoxynaphthalen-1-ol.

Scientific Research Applications

2-Bromo-5,7,8-trimethoxynaphthalen-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5,7,8-trimethoxynaphthalen-1-ol involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5,7,8-Trimethoxynaphthalen-1-ol: Lacks the bromine atom, leading to different reactivity and applications.

    2-Bromo-1-naphthol: Similar structure but without the methoxy groups, affecting its chemical properties and uses.

    2-Bromo-5,7-dimethoxynaphthalen-1-ol:

Uniqueness

2-Bromo-5,7,8-trimethoxynaphthalen-1-ol is unique due to the combination of bromine and three methoxy groups on the naphthalene ring. This specific arrangement imparts distinct chemical properties, making it valuable for targeted research and applications in various scientific fields.

Properties

CAS No.

136008-98-5

Molecular Formula

C13H13BrO4

Molecular Weight

313.14 g/mol

IUPAC Name

2-bromo-5,7,8-trimethoxynaphthalen-1-ol

InChI

InChI=1S/C13H13BrO4/c1-16-9-6-10(17-2)13(18-3)11-7(9)4-5-8(14)12(11)15/h4-6,15H,1-3H3

InChI Key

BIFDMDINEMPQLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1C=CC(=C2O)Br)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.